molecular formula C5H14O6P2 B1217021 1-phosphonopentylphosphonic acid CAS No. 4672-28-0

1-phosphonopentylphosphonic acid

Cat. No.: B1217021
CAS No.: 4672-28-0
M. Wt: 232.11 g/mol
InChI Key: IRYOZLKMXHUGKP-UHFFFAOYSA-N
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Description

1-phosphonopentylphosphonic acid is a bisphosphonic acid derivative known for its strong affinity to hydroxyapatite, making it a valuable compound in various scientific and industrial applications. Bisphosphonic acids are characterized by the presence of two phosphonic acid groups attached to a central carbon atom, which provides them with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentylidenebisphosphonic acid typically involves the reaction of a pentylidene precursor with phosphorous acid or its derivatives. One common method is the McKenna reaction, which uses bromotrimethylsilane to convert dialkyl phosphonates into phosphonic acids . This reaction is favored due to its high yield and mild conditions.

Industrial Production Methods

Industrial production of pentylidenebisphosphonic acid often employs large-scale batch reactors where the McKenna reaction is carried out under controlled conditions. The reaction mixture is typically heated to around 80-140°C, depending on the specific reagents used . The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-phosphonopentylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphinic acids.

    Substitution: Esters and amides.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Methylenebisphosphonic acid
  • Ethylenebisphosphonic acid
  • Hydroxyethylidenebisphosphonic acid

Uniqueness

1-phosphonopentylphosphonic acid is unique due to its longer alkyl chain, which enhances its binding affinity and stability compared to shorter-chain bisphosphonic acids . This makes it particularly effective in applications requiring strong and durable binding to hydroxyapatite.

Properties

CAS No.

4672-28-0

Molecular Formula

C5H14O6P2

Molecular Weight

232.11 g/mol

IUPAC Name

1-phosphonopentylphosphonic acid

InChI

InChI=1S/C5H14O6P2/c1-2-3-4-5(12(6,7)8)13(9,10)11/h5H,2-4H2,1H3,(H2,6,7,8)(H2,9,10,11)

InChI Key

IRYOZLKMXHUGKP-UHFFFAOYSA-N

SMILES

CCCCC(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

CCCCC(P(=O)(O)O)P(=O)(O)O

Synonyms

pentane diphosphonate
pentane diphosphonate tetrasodium salt

Origin of Product

United States

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